Methanol, 1-[(phenylmethyl)thio]-
Description
Methanol, 1-[(phenylmethyl)thio]- (CAS: Not explicitly provided; systematic IUPAC name: 1-(benzylthio)methanol) is a sulfur-containing alcohol with the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol. Structurally, it consists of a methanol backbone substituted at the hydroxyl-bearing carbon with a phenylmethylthio (benzylthio, SCH₂C₆H₅) group. This compound is characterized by its thioether linkage and polar hydroxyl group, which confer unique reactivity and solubility properties.
Properties
IUPAC Name |
benzylsulfanylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-7-10-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGVORDGAOCWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293433 | |
| Record name | Methanol, [(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100378-43-6 | |
| Record name | Methanol, [(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanol, 1-[(phenylmethyl)thio]- can be synthesized through the reaction of methanol with benzyl mercaptan under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Methanol, 1-[(phenylmethyl)thio]- involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methanol, 1-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the thio group to a sulfoxide or sulfone using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanol, 1-[(phenylmethyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism by which Methanol, 1-[(phenylmethyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to specific biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methanol, 1-[(phenylmethyl)thio]- with three analogous compounds, focusing on structural features, synthesis methods, and physicochemical properties.
10-((4,5-Dihydrothiazol-2-yl)thio)decan-1-ol (Compound 35)
Molecular Formula: C₁₃H₂₅NOS₂ Molecular Weight: 291.47 g/mol Structure: Features a decanol chain with a thioether-linked 4,5-dihydrothiazole ring. Synthesis: Produced via a two-step reaction:
1,10-Decanediol reacts with HBr to form 10-bromo-decan-1-ol.
Bromo intermediate reacts with 2-thiazoline-2-thiol in hydroethanolic KOH (97% yield) . Comparison:
- Chain Length: The decanol chain in Compound 35 enhances hydrophobicity compared to the shorter methanol backbone of the target compound.
Ethanone, 1-[4-hydroxy-5-phenyl-2-[(phenylmethyl)thio]-3-thienyl]-
Molecular Formula: C₁₉H₁₆O₂S₂ Molecular Weight: 340.46 g/mol Structure: A thienyl ring substituted with hydroxy, phenyl, and benzylthio groups, linked to an ethanone moiety. Physicochemical Properties:
- Melting Point: 108–110°C
- Boiling Point: 494.7±45.0°C (predicted)
- Density: 1.32±0.1 g/cm³
- pKa: 9.38±0.21 .
Comparison : - Backbone: The thienyl-ethanone framework introduces aromatic heterocyclic complexity, contrasting with the linear alcohol structure of the target compound.
- Polarity: The ethanone group reduces polarity compared to the hydroxyl group in Methanol, 1-[(phenylmethyl)thio]-, affecting solubility in protic solvents.
4-Piperidinone, 1-[phenylmethyl]-, oxime
Molecular Formula: C₁₂H₁₄N₂O Molecular Weight: 202.26 g/mol Structure: A piperidinone ring with a benzyl substituent and an oxime functional group. Synthesis: Not explicitly detailed but likely involves benzylation of piperidinone followed by oxime formation . Comparison:
- Functional Groups : The oxime and ketone groups enable nucleophilic reactions (e.g., condensations), whereas the target compound’s hydroxyl and thioether groups favor electrophilic substitutions or oxidations.
Data Table: Comparative Overview
Research Implications and Gaps
- Synthesis Optimization: Methanol, 1-[(phenylmethyl)thio]- lacks reported synthetic routes in the provided evidence. Methods from analogous compounds (e.g., nucleophilic substitution of brominated alcohols with benzylthiol) could be extrapolated .
- Applications: Thioether-containing compounds are prevalent in drug development (e.g., umeclidinium bromide in ). The target compound’s hydroxyl-thioether motif may enhance solubility in formulations compared to non-polar analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
